molecular formula C29H36N12O20P2 B12651954 Guanylyl-(3'.5')-uridylyl-(3'.5')-guanosine CAS No. 5746-20-3

Guanylyl-(3'.5')-uridylyl-(3'.5')-guanosine

Cat. No.: B12651954
CAS No.: 5746-20-3
M. Wt: 934.6 g/mol
InChI Key: YYZMZTTVJQYOES-UBUUCGGTSA-N
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Description

Guanylyl-(3’5’)-uridylyl-(3’5’)-guanosine is a synthetic oligonucleotide composed of guanosine and uridine nucleotides linked by phosphodiester bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanylyl-(3’.5’)-uridylyl-(3’.5’)-guanosine typically involves the stepwise addition of nucleotides to a growing oligonucleotide chain. The process begins with the protection of the hydroxyl groups on the ribose sugars of the nucleotides to prevent unwanted side reactions. The protected nucleotides are then activated using phosphoramidite chemistry, which allows for the formation of phosphodiester bonds between the nucleotides. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactive intermediates.

Industrial Production Methods

Industrial production of guanylyl-(3’.5’)-uridylyl-(3’.5’)-guanosine involves automated solid-phase synthesis. This method uses a solid support to which the first nucleotide is attached. Subsequent nucleotides are added sequentially using automated synthesizers, which control the addition of reagents and the removal of protecting groups. This method allows for the efficient and scalable production of oligonucleotides with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Guanylyl-(3’.5’)-uridylyl-(3’.5’)-guanosine can undergo various chemical reactions, including:

    Hydrolysis: The phosphodiester bonds can be cleaved by hydrolytic enzymes such as ribonucleases.

    Oxidation and Reduction: The nucleobases can undergo oxidation and reduction reactions, although these are less common under physiological conditions.

    Substitution: The hydroxyl groups on the ribose sugars can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using ribonucleases under mild aqueous conditions.

    Oxidation and Reduction: Can be induced using chemical oxidants or reductants under controlled conditions.

    Substitution: Requires strong nucleophiles and often occurs under basic conditions.

Major Products

    Hydrolysis: Produces individual nucleotides or shorter oligonucleotide fragments.

    Oxidation and Reduction: Can lead to modified nucleobases with altered chemical properties.

    Substitution: Results in the formation of new chemical bonds at the ribose hydroxyl groups.

Scientific Research Applications

Guanylyl-(3’.5’)-uridylyl-(3’.5’)-guanosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of guanylyl-(3’.5’)-uridylyl-(3’.5’)-guanosine involves its interaction with ribonucleases and other RNA-binding proteins. The compound serves as a substrate for these enzymes, allowing researchers to study the catalytic mechanisms and substrate specificities of ribonucleases. The molecular targets include the active sites of ribonucleases, where the compound binds and undergoes cleavage or modification.

Comparison with Similar Compounds

Guanylyl-(3’.5’)-uridylyl-(3’.5’)-guanosine can be compared with other similar oligonucleotides, such as:

    Guanylyl-(3’.5’)-cytidylyl-(3’.5’)-guanosine: Similar structure but contains cytidine instead of uridine.

    Guanylyl-(3’.5’)-adenylyl-(3’.5’)-guanosine: Contains adenosine instead of uridine.

    Uridylyl-(3’.5’)-uridylyl-(3’.5’)-guanosine: Contains two uridine nucleotides instead of one.

The uniqueness of guanylyl-(3’.5’)-uridylyl-(3’.5’)-guanosine lies in its specific sequence and the presence of both guanosine and uridine, which can influence its interactions with enzymes and other biomolecules.

Properties

CAS No.

5746-20-3

Molecular Formula

C29H36N12O20P2

Molecular Weight

934.6 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C29H36N12O20P2/c30-27-35-20-12(22(48)37-27)32-6-40(20)24-15(45)14(44)9(58-24)4-55-62(51,52)61-19-10(59-25(17(19)47)39-2-1-11(43)34-29(39)50)5-56-63(53,54)60-18-8(3-42)57-26(16(18)46)41-7-33-13-21(41)36-28(31)38-23(13)49/h1-2,6-10,14-19,24-26,42,44-47H,3-5H2,(H,51,52)(H,53,54)(H,34,43,50)(H3,30,35,37,48)(H3,31,36,38,49)/t8-,9-,10-,14-,15-,16-,17-,18-,19-,24-,25-,26-/m1/s1

InChI Key

YYZMZTTVJQYOES-UBUUCGGTSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C4N=C(NC5=O)N)CO)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=C(NC5=O)N)CO)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O

Origin of Product

United States

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